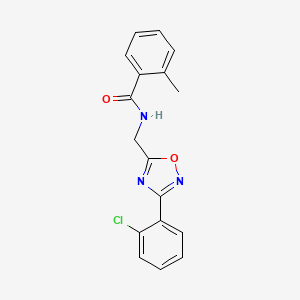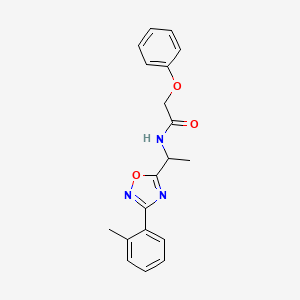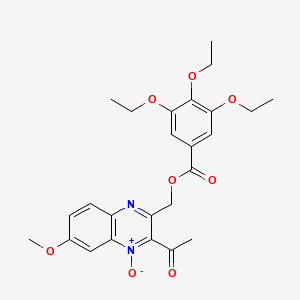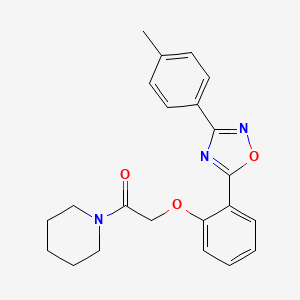
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CIPO, is a novel small molecule inhibitor that has shown potential for use in various scientific research applications. This compound has been synthesized using a specific method that involves several steps, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, it has been found to inhibit the activity of β-amyloid aggregation, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties and has been studied for its potential use in the treatment of infectious diseases. Furthermore, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its potential as an anticancer agent, its antibacterial and antifungal properties, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that it may have potential side effects that need to be carefully monitored. Another limitation is that it may not be effective in all types of cancer or neurological disorders.
Future Directions
There are several future directions for the study of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One future direction is to further study its potential as an anticancer agent and to determine its effectiveness in different types of cancer. Another future direction is to study its potential as a treatment for infectious diseases and to determine its effectiveness against different types of bacteria and fungi. Furthermore, future research could focus on the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in various cellular processes.
Synthesis Methods
The synthesis of N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves several steps. The first step involves the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-cyclohexyl-4-aminophenol in the presence of a base to form the desired product. The product is then nitrated using a mixture of nitric and sulfuric acids to yield N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline.
Scientific Research Applications
N-cyclohexyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has shown potential for use in various scientific research applications. It has been found to inhibit the growth of cancer cells and has shown potential as an anticancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have antibacterial and antifungal properties and has been studied for its potential use in the treatment of infectious diseases.
properties
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11(2)16-19-17(24-20-16)12-8-9-14(15(10-12)21(22)23)18-13-6-4-3-5-7-13/h8-11,13,18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUVFAJLUNQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)


![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)





